5-(1,5-dimethyl-1H-pyrazol-4-yl)pyrazolo[1,5-a]pyrimidine-7-carboxylic acid
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Overview
Description
5-(1,5-dimethyl-1H-pyrazol-4-yl)pyrazolo[1,5-a]pyrimidine-7-carboxylic acid is a heterocyclic compound that belongs to the class of pyrazolo[1,5-a]pyrimidines. These compounds are known for their diverse biological activities and are of significant interest in medicinal chemistry . The structure of this compound includes a pyrazole ring fused to a pyrimidine ring, with a carboxylic acid group attached at the 7th position.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(1,5-dimethyl-1H-pyrazol-4-yl)pyrazolo[1,5-a]pyrimidine-7-carboxylic acid typically involves the cyclization of 3(5)-aminopyrazoles with appropriate reagents . One common method involves the reaction of 3(5)-aminopyrazoles with formamide under acidic conditions to form the pyrazolo[1,5-a]pyrimidine core . The carboxylic acid group can be introduced through subsequent functionalization reactions.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis platforms to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions
5-(1,5-dimethyl-1H-pyrazol-4-yl)pyrazolo[1,5-a]pyrimidine-7-carboxylic acid undergoes various chemical reactions, including:
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyrazole ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or aldehydes, while reduction may produce alcohols .
Scientific Research Applications
5-(1,5-dimethyl-1H-pyrazol-4-yl)pyrazolo[1,5-a]pyrimidine-7-carboxylic acid has several scientific research applications:
Mechanism of Action
The mechanism of action of 5-(1,5-dimethyl-1H-pyrazol-4-yl)pyrazolo[1,5-a]pyrimidine-7-carboxylic acid involves its interaction with specific molecular targets. The compound is known to inhibit certain enzymes by binding to their active sites, thereby blocking their activity . This inhibition can disrupt various biochemical pathways, leading to its observed biological effects .
Comparison with Similar Compounds
Similar Compounds
Pyrazolo[1,5-a]pyrimidine: Similar structure but lacks the carboxylic acid group.
Pyrazolo[5,1-c]-1,2,4-triazine: Another fused heterocyclic compound with different ring fusion.
Pyrazolo[1,5-a]-1,3,5-triazine: Similar core structure but with additional nitrogen atoms in the ring.
Uniqueness
5-(1,5-dimethyl-1H-pyrazol-4-yl)pyrazolo[1,5-a]pyrimidine-7-carboxylic acid is unique due to its specific substitution pattern and the presence of the carboxylic acid group, which imparts distinct chemical and biological properties .
Properties
Molecular Formula |
C12H11N5O2 |
---|---|
Molecular Weight |
257.25 g/mol |
IUPAC Name |
5-(1,5-dimethylpyrazol-4-yl)pyrazolo[1,5-a]pyrimidine-7-carboxylic acid |
InChI |
InChI=1S/C12H11N5O2/c1-7-8(6-14-16(7)2)9-5-10(12(18)19)17-11(15-9)3-4-13-17/h3-6H,1-2H3,(H,18,19) |
InChI Key |
SPNLYIHJYSPQIQ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=NN1C)C2=NC3=CC=NN3C(=C2)C(=O)O |
Origin of Product |
United States |
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